Imunovir; Delimmun; Groprinosin
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Overview
Description
It is a combination of inosine and dimepranol acedoben (a salt of acetamidobenzoic acid and dimethylaminoisopropanol) in a 1:3 ratio . This compound has been widely used since its initial approval in 1971 for the treatment of various viral infections, including herpes simplex virus, human papillomavirus, and acute respiratory infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine pranobex is synthesized through a combination of inosine and dimepranol acedoben. The reaction involves the formation of a salt between acetamidobenzoic acid and dimethylaminoisopropanol, followed by the addition of inosine . The process typically requires controlled conditions to ensure the correct molar ratio and purity of the final product.
Industrial Production Methods: Industrial production of inosine pranobex involves large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and yield. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Inosine pranobex undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to form hypoxanthine and subsequently xanthine and uric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like ammonia or amines are often employed.
Major Products Formed:
Oxidation: Hypoxanthine, xanthine, and uric acid.
Reduction: Reduced forms of inosine derivatives.
Substitution: Various substituted inosine derivatives.
Scientific Research Applications
Inosine pranobex has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on cellular metabolism and immune response modulation.
Medicine: Widely used in the treatment of viral infections, including herpes simplex virus, human papillomavirus, and acute respiratory infections.
Industry: Utilized in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
Inosine pranobex exerts its effects through multiple mechanisms:
Immunomodulation: It enhances T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines. This helps restore deficient immune responses in immunosuppressed patients.
Antiviral Properties: The compound inhibits viral RNA synthesis by interfering with transcription and translation processes at the cellular level.
Comparison with Similar Compounds
Inosine: A naturally occurring purine nucleoside with immunomodulatory and neuroprotective properties.
Acyclovir: An antiviral medication used primarily for treating herpes simplex virus infections.
Uniqueness of Inosine Pranobex: Inosine pranobex is unique due to its dual action as both an immunomodulator and antiviral agent. Unlike other similar compounds, it not only inhibits viral replication but also enhances the host’s immune response, making it particularly effective in treating immunosuppressed patients .
Properties
Molecular Formula |
C52H78N10O17 |
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Molecular Weight |
1115.2 g/mol |
IUPAC Name |
4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-7,10,15-17H,1H2;3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3 |
InChI Key |
CICINYKKPVZUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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